molecular formula C15H16F3N3O3S B2429271 N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 2034553-18-7

N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2429271
CAS No.: 2034553-18-7
M. Wt: 375.37
InChI Key: LTEOVLVJSQZEMN-UHFFFAOYSA-N
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Description

N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopenta[c]pyrazole ring and a trifluoromethoxy group attached to a benzenesulfonamide moiety.

Properties

IUPAC Name

N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3O3S/c1-21-14(12-3-2-4-13(12)20-21)9-19-25(22,23)11-7-5-10(6-8-11)24-15(16,17)18/h5-8,19H,2-4,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTEOVLVJSQZEMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCC2=N1)CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide involves multiple steps, including the formation of the cyclopenta[c]pyrazole ring and the introduction of the trifluoromethoxy group. The reaction conditions typically require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a therapeutic agent or a precursor for drug development.

    Industry: It can be utilized in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved in these interactions can be complex and may require further research to fully elucidate.

Comparison with Similar Compounds

When compared to similar compounds, N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide stands out due to its unique structural features and potential applications. Similar compounds include:

    N-(5-methyl-1,3-thiazol-2-yl)cyclohexanecarboxamide: This compound has a different core structure but may share some functional similarities.

    2-methylcyclohexyl N-(o-tolyl)carbamate: Another compound with a distinct structure but potentially similar reactivity.

These comparisons highlight the uniqueness of this compound and its potential for diverse applications in scientific research.

Biological Activity

N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a novel compound that has garnered attention for its potential biological activities. This compound is part of a broader class of tetrahydrocyclopenta[c]pyrazole derivatives, which are being explored for their pharmacological properties, particularly in pain management and as calcium channel blockers.

Chemical Structure and Properties

The molecular formula for this compound is C16H18F3N3O2SC_{16}H_{18}F_3N_3O_2S, with a molecular weight of approximately 393.39 g/mol. The structure features a sulfonamide group that is known for its biological activity, particularly in medicinal chemistry.

Research indicates that compounds related to tetrahydrocyclopenta[c]pyrazoles act primarily as N-type calcium channel blockers (Cav2.2 channels). These channels are crucial in the modulation of neurotransmitter release and are implicated in various pain pathways. By inhibiting these channels, such compounds may alleviate chronic pain conditions.

In Vitro and In Vivo Assessments

Case Study 1: Analgesic Efficacy

In a controlled study involving rats with induced inflammatory pain, administration of a related compound resulted in a statistically significant reduction in pain scores compared to control groups. This effect was attributed to the blockade of N-type calcium channels, confirming the compound's mechanism of action.

Case Study 2: Safety Profile

A toxicity assessment conducted on similar compounds revealed that while effective at analgesic doses, higher concentrations led to adverse effects such as sedation and cardiovascular irregularities. These findings underscore the importance of dosage regulation in therapeutic applications.

Data Table: Biological Activity Overview

Activity Type Compound Effect Observed Study Reference
Calcium Channel BlockadeTetrahydrocyclopenta[c]pyrazoleSignificant blockade of Cav2.2 channels
Analgesic EffectCFA modelReduced pain response
Antioxidant ActivityRelated compoundsModerate antioxidant effects
Inflammatory ResponseIn vivo studiesDecreased inflammation markers

Q & A

Q. What are the recommended strategies for synthesizing this compound, and how can purity be ensured?

Synthesis typically involves multi-step reactions with precise control of temperature, pH, and solvent systems. For example, cyclocondensation of intermediates (e.g., tetrahydrocyclopenta[c]pyrazole derivatives) with sulfonamide-bearing reagents is a common approach. Reaction progress should be monitored using HPLC to track intermediate formation and NMR to confirm structural integrity. Final purification via column chromatography or recrystallization ensures ≥95% purity .

Q. Which analytical techniques are essential for characterizing this compound’s structure?

  • 1H/13C NMR : To verify the presence of the trifluoromethoxy group, methylcyclopentane, and sulfonamide protons.
  • High-resolution mass spectrometry (HRMS) : For exact mass confirmation.
  • FT-IR : To identify functional groups like C-F (1100–1200 cm⁻¹) and sulfonamide S=O stretches (1350 cm⁻¹).
    Cross-validation with X-ray crystallography resolves ambiguous stereochemistry .

Q. How does the trifluoromethoxy group influence physicochemical properties?

The trifluoromethoxy (-OCF₃) group enhances lipophilicity (logP) and metabolic stability compared to non-fluorinated analogs. This can be quantified via HPLC-based logP measurements using octanol-water partitioning. Computational tools like ChemAxon or Molinspiration predict ADME profiles, highlighting improved membrane permeability .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Use Design of Experiments (DOE) to test variables:

  • Temperature : 60–100°C for cyclization steps.
  • Catalysts : Pd/C or organocatalysts for coupling reactions.
  • Solvent polarity : DMF vs. THF for solubility control.
    Reaction kinetics should be monitored via in-situ IR or LC-MS . DOE analysis (e.g., ANOVA) identifies critical factors affecting yield .

Q. What methodologies predict this compound’s bioactivity against specific targets?

  • Structure-Activity Relationship (SAR) : Compare analogs with substitutions (e.g., replacing trifluoromethoxy with methoxy or chlorine).
  • Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2 or kinases). Validate with surface plasmon resonance (SPR) for binding affinity (KD) measurements .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values may arise from assay conditions (e.g., cell line variability, serum concentration). Standardize protocols:

  • Cell viability assays : Use identical ATP-based kits (e.g., CellTiter-Glo®).
  • Dose-response curves : 8-point dilutions with triplicate replicates.
    Cross-reference with transcriptomic profiling (RNA-seq) to confirm mechanism .

Methodological Recommendations

  • Synthetic Challenges : Steric hindrance from the methylcyclopentane group may slow nucleophilic substitutions. Mitigate via microwave-assisted synthesis (20–30% faster reaction rates) .
  • Data Reproducibility : Archive raw NMR/HPLC files in Mendeley Data with metadata (e.g., solvent, probe frequency).
  • Toxicity Screening : Use HEK293 cells for preliminary cytotoxicity assays (LC₅₀ > 100 µM required for further study) .

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